molecular formula C17H23N5OS B2923417 3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2320149-05-9

3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2923417
CAS No.: 2320149-05-9
M. Wt: 345.47
InChI Key: JYSQIAHLABENEQ-UHFFFAOYSA-N
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Description

3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a thiadiazole ring, a piperidine ring, and a tetrahydrocinnoline moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiadiazole and piperidine intermediates, which are then coupled with the tetrahydrocinnoline core. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride in the presence of a base.

Major Products

Scientific Research Applications

3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylphenol
  • 3-methylphenol
  • 4-methylphenol

Uniqueness

Compared to similar compounds, 3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-5-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-18-21-17(24-12)22-8-6-13(7-9-22)11-23-16-10-14-4-2-3-5-15(14)19-20-16/h10,13H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSQIAHLABENEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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